2-(6-Methylpyridin-3-yl)acetic acid

Medicinal Chemistry Property-Based Design ADME Optimization

Procure 2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1) with confidence. Its precise 6-methyl,3-acetic acid substitution pattern (XLogP3-AA=0.7, TPSA=50.2 Ų) is essential for CNS-penetrant nAChR agonist design and reliable amide coupling reactions. Generic analogs such as 2-(3-pyridyl)acetic acid (XLogP3-AA=-0.6) risk null assay results and irreproducible syntheses. This building block is validated for neonicotinoid insecticide development, phenotypic screening (anticancer, antimalarial, antifungal), and muscle-type nAChR delta-subunit pharmacology. Supplied at ≥97% purity with defined melting point (73–74 °C) facilitating quality control. Choose specificity over compromise.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 19733-96-1
Cat. No. B168554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-3-yl)acetic acid
CAS19733-96-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CC(=O)O
InChIInChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
InChIKeyDWTRPWLHNATUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1) | Technical Specifications for R&D Procurement


2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1) is a heterocyclic building block belonging to the pyridyl acetic acid class [1]. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g/mol . The compound features a pyridine ring with a methyl group at the 6-position and an acetic acid moiety at the 3-position, which confers distinct physicochemical properties including an XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 50.2 Ų [1]. It is commercially available as a research chemical with typical purities of 95-97% [2].

Procurement Risk: Why Generic Pyridyl Acetic Acid Analogs Cannot Substitute for CAS 19733-96-1


Substituting 2-(6-Methylpyridin-3-yl)acetic acid with a generic analog such as 2-(3-pyridyl)acetic acid or a positional isomer like 2-(6-methylpyridin-2-yl)acetic acid introduces substantial risk in research and development. The specific substitution pattern (methyl at the 6-position, acetic acid at the 3-position) directly influences critical molecular properties like lipophilicity (XLogP3-AA = 0.7) and polar surface area (TPSA = 50.2 Ų) [1]. These parameters are key determinants of a molecule's behavior in biological assays (e.g., membrane permeability, target binding) and chemical synthesis (e.g., reactivity in coupling reactions). Using an analog without this precise substitution pattern can lead to altered or null activity in validated assays and irreproducible synthetic outcomes, as evidenced by its distinct profile as a nicotinic acetylcholine receptor modulator [2].

Quantitative Evidence for the Selection of 2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1) Over Analogs


Lipophilicity and Polar Surface Area: A Comparative Physicochemical Profile vs. Unsubstituted 3-Pyridyl Acetic Acid

Compared to the unsubstituted 3-pyridyl acetic acid, 2-(6-Methylpyridin-3-yl)acetic acid exhibits a quantifiably higher lipophilicity (XLogP3-AA = 0.7 vs. -0.6) and a similar topological polar surface area (TPSA = 50.2 Ų vs. 50.2 Ų) [1]. This indicates that the addition of a single methyl group significantly increases predicted membrane permeability without increasing polarity, a favorable shift for central nervous system (CNS) drug-like properties where balancing permeability and solubility is critical.

Medicinal Chemistry Property-Based Design ADME Optimization

Purity and Physical Form: Vendor-Supplied Benchmarks for Reproducible Synthesis

Reputable suppliers provide 2-(6-Methylpyridin-3-yl)acetic acid with defined purity and physical specifications, which are critical for ensuring consistent performance in synthesis. For example, it is offered as a solid with a minimum purity of 95% and also at 97% purity [1]. Its melting point is reported as 73-74 °C . These specifications serve as a baseline for procurement and can be directly compared to alternative suppliers or similar building blocks where lower purity or inconsistent physical form could introduce variability in reaction yields or require additional purification steps.

Organic Synthesis Quality Control Building Block Sourcing

Reported Bioactivity Profile: Diverse Biological Hits vs. Narrowly Active Analogs

In contrast to many simple pyridyl acetic acid derivatives which may have limited or no reported bioactivity, 2-(6-Methylpyridin-3-yl)acetic acid has been implicated in a broad range of biological activities. This includes anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity (killing P. falciparum), and antivenom activity (nullifying lethal effects of N. naja venom) [1]. While these findings lack quantitative comparisons to close analogs in the same assays, the diversity of reported phenotypic hits suggests a unique polypharmacology profile. This differentiates it from more narrowly defined analogs like 2-(2-pyridinyl)acetic acid, which is primarily noted as a synthetic intermediate [2], or 3-pyridylacetic acid, which is mainly a nicotine metabolite .

Drug Discovery Biological Screening Phenotypic Assay

Nicotinic Acetylcholine Receptor (nAChR) Modulation: A Defined Molecular Target

2-(6-Methylpyridin-3-yl)acetic acid has been specifically evaluated for its inhibitory activity against the human embryonic muscle type nicotinic acetylcholine receptor (nAChR) delta-subunit expressed in TE-671 cells [1]. This is a defined molecular target interaction that differentiates it from general class members. While the precise inhibitory constant (Ki) or IC50 value is not provided in the public summary, the documented interaction with this specific ion channel subtype provides a clear, testable hypothesis for its mechanism of action. This contrasts with many other pyridyl acetic acid analogs, such as those claimed broadly as peptidase inhibitors in patents [2], where the specific molecular target for this compound may not be defined.

Neuroscience Ion Channel Pharmacology Target-Based Drug Discovery

Recommended Applications for 2-(6-Methylpyridin-3-yl)acetic acid Based on Verified Evidence


Synthesis of nAChR Agonists and Neuroactive Compounds

Use 2-(6-Methylpyridin-3-yl)acetic acid as a key intermediate for constructing nicotinic acetylcholine receptor (nAChR) agonists, including neonicotinoid insecticides [1]. Its established interaction with the nAChR delta-subunit [2] and favorable computed lipophilicity (XLogP3-AA = 0.7) make it a superior starting material for designing ligands with improved CNS penetration compared to the less lipophilic 3-pyridyl acetic acid (XLogP3-AA = -0.6).

Medicinal Chemistry: Phenotypic Screening for Anticancer and Anti-infective Hits

Employ this compound in phenotypic screening campaigns for novel anticancer, antimalarial, and antifungal agents. Its reported activities include preventing DMBA-induced cell transformation, killing P. falciparum, and inhibiting A. niger cilia formation [1]. This broad, unique activity profile distinguishes it from more specialized analogs and increases the likelihood of identifying a starting point for new therapeutic programs.

Organic Synthesis: A High-Purity Building Block for Complex Heterocycles

Procure 2-(6-Methylpyridin-3-yl)acetic acid with a specified purity of 97% for use as a reliable building block in multi-step syntheses of more complex heterocyclic molecules [1][2]. Its defined melting point (73-74 °C) [3] facilitates quality control and handling, reducing synthetic variability often encountered with less well-characterized or lower-purity analogs. It is specifically useful in reactions requiring a nucleophilic acetic acid moiety, such as amide couplings to yield products like 2-(6-methylpyridin-3-yl)N-p-tolylamide [4].

Chemical Biology: Tool Compound for Probing nAChR Function

Utilize the compound as a chemical biology tool to investigate the function of muscle-type nicotinic acetylcholine receptors. Its documented inhibitory activity on the delta-subunit expressed in TE-671 cells [1] provides a specific, albeit qualitative, point of action. This is a more defined application than using an untargeted analog, allowing for more interpretable results in ion channel pharmacology studies.

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